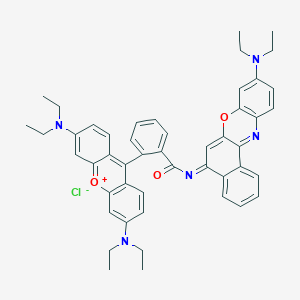
3,6-Bis(diethylamino)-9-(2-(((9-(diethylamino)-5H-benzo(a)phenoxazin-5-ylidene)amino)carbonyl)phenyl)xanthylium chloride
Overview
Description
3,6-Bis(diethylamino)-9-(2-(((9-(diethylamino)-5H-benzo(a)phenoxazin-5-ylidene)amino)carbonyl)phenyl)xanthylium chloride is a useful research compound. Its molecular formula is C48H50ClN5O3 and its molecular weight is 778.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 326193. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Probes for Micellisation Process Detection
Research has demonstrated the synthesis of novel fluorescent benzo[a]phenoxazinium chlorides with long aliphatic chains, capable of absorbing and emitting at longer wavelengths with moderate to good fluorescent quantum yields. These compounds have been studied for their ability to detect the micellisation process in surfactant media, indicating their potential as sensitive fluorescence probes for studying micellar systems in solution Carla M.A. Alves et al., 2009.
Photostability and Antimicrobial Applications
Another study focused on synthesizing benzo[a]phenoxazinium chlorides with different substituents, evaluating their photostability and potential as antimicrobial agents. These compounds showed high resistance to photobleaching, which is essential for long-term imaging applications, and some exhibited significant antifungal activity against Saccharomyces cerevisiae, suggesting their use as fluorescent probes in biological systems and potential antimicrobial agents V. Frade et al., 2007.
Biophotonic Materials
The structural and photophysical properties of certain diethylamino-substituted compounds have been explored, highlighting their potential as biophotonic materials. These studies include characterizations that suggest their applicability in one- and two-photon absorption applications, further emphasizing their role in advanced fluorescence microscopy and imaging techniques V. Nesterov et al., 2003.
Solid-state Fluorescence
Research into solid-state fluorescence of certain benzo[a]phenoxazinium derivatives has shown that modifications with bulky groups can lead to fluorescence in the solid state, a desirable property for materials science applications, including the development of fluorescent materials for sensors and imaging technologies So-Yeon Park et al., 2009.
Mechanism of Action
Target of Action
Rhodanile Blue is a complex of two biological stains, Rhodamine B and Nile Blue Sulphate . The primary targets of Rhodanile Blue are tissue elements, which it interacts with in a variety of ways .
Mode of Action
Rhodanile Blue acts as a redox substance, meaning it has the ability to oxidize some tissue elements, reduce others, and remain unaffected by others . This unique characteristic allows it to produce a polychrome picture in red, violet, and blue when used to stain sections of tissue .
Biochemical Pathways
Its activity as a redox substance suggests that it may be involved in various oxidation-reduction reactions within the body .
Result of Action
Rhodanile Blue is known to be a distinctive stain for fibrin and a useful stain for the matrix of keratinous tissues . Its interaction with these tissue elements can intensify their birefringence, or their ability to refract light in different directions .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Rhodanile Blue. Factors such as temperature, pH, and the presence of other substances can affect its staining properties and its ability to act as a redox substance .
Properties
IUPAC Name |
[6-(diethylamino)-9-[2-[[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]carbamoyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48N5O3.ClH/c1-7-51(8-2)31-21-24-38-42(27-31)55-43-28-32(52(9-3)10-4)22-25-39(43)46(38)35-18-14-16-20-37(35)48(54)50-41-30-45-47(36-19-15-13-17-34(36)41)49-40-26-23-33(29-44(40)56-45)53(11-5)12-6;/h13-30H,7-12H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQVPCFMVWEDCA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N=C5C=C6C(=NC7=C(O6)C=C(C=C7)N(CC)CC)C8=CC=CC=C85.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14969-56-3 | |
| Record name | Rhodanile Blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14969-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodanile Blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014969563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodanile blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-bis(diethylamino)-9-[2-[[[9-(diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]amino]carbonyl]phenyl]xanthylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHODANILE BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW5J4YM6QX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)
